molecular formula C23H32N4O2 B12621044 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920495-45-0

4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide

Katalognummer: B12621044
CAS-Nummer: 920495-45-0
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: VHCINVHCSFQIDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a benzamide core substituted with a pyridinyl group and an aminoethyl chain, which is further modified with a nonanoylamino group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with pyridine-4-amine under basic conditions.

    Introduction of the Aminoethyl Chain: The aminoethyl chain can be introduced by reacting the benzamide intermediate with 2-bromoethylamine under nucleophilic substitution conditions.

    Addition of the Nonanoylamino Group: The final step involves the acylation of the amino group with nonanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Biology: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry:

Wirkmechanismus

The mechanism of action of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[1-Amino-2-(decanoylamino)ethyl]-N-(pyridin-4-yl)benzamide: Similar structure with a decanoylamino group instead of a nonanoylamino group.

    4-[1-Amino-2-(octanoylamino)ethyl]-N-(pyridin-4-yl)benzamide: Similar structure with an octanoylamino group instead of a nonanoylamino group.

Uniqueness

The uniqueness of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide lies in its specific substitution pattern, which can result in distinct biological activity and chemical reactivity compared to its analogs. The presence of the nonanoylamino group can influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.

Eigenschaften

CAS-Nummer

920495-45-0

Molekularformel

C23H32N4O2

Molekulargewicht

396.5 g/mol

IUPAC-Name

4-[1-amino-2-(nonanoylamino)ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C23H32N4O2/c1-2-3-4-5-6-7-8-22(28)26-17-21(24)18-9-11-19(12-10-18)23(29)27-20-13-15-25-16-14-20/h9-16,21H,2-8,17,24H2,1H3,(H,26,28)(H,25,27,29)

InChI-Schlüssel

VHCINVHCSFQIDK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.